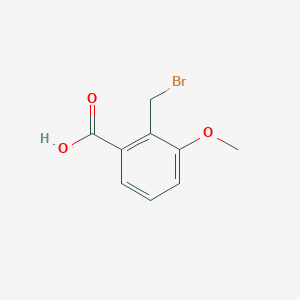

2-Bromomethyl-3-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-13-8-4-2-3-6(9(11)12)7(8)5-10/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMAWVQPIPVAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromomethyl 3 Methoxybenzoic Acid and Its Advanced Derivatives

Direct Bromination Strategies for Aromatic Methyl Groups

Direct bromination of the methyl group on an aromatic ring, known as benzylic bromination, is a key transformation in organic synthesis. This process typically proceeds via a free-radical mechanism, favoring the substitution of a hydrogen atom on the carbon adjacent to the aromatic ring due to the resonance stabilization of the resulting benzylic radical. libretexts.org

Free Radical Side-Chain Bromination Using N-Bromosuccinimide (NBS)

The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent, is a cornerstone of benzylic and allylic bromination. thermofisher.comchem-station.com This method is favored for its selectivity in brominating the side-chain of alkylated aromatic compounds over aromatic ring bromination, particularly when conducted in non-polar solvents. chem-station.commychemblog.com The reaction proceeds through a free-radical chain mechanism. mychemblog.com

The key to the success of the Wohl-Ziegler reaction is the ability of NBS to provide a low, constant concentration of molecular bromine (Br₂), which is the active brominating species. libretexts.orgorganic-chemistry.org This is achieved through the reaction of NBS with trace amounts of hydrogen bromide (HBr) that are generated during the reaction. libretexts.orgyoutube.com This slow, in-situ generation of bromine minimizes competing reactions, such as the electrophilic addition of bromine to the aromatic ring. youtube.com

The efficiency and selectivity of the NBS bromination are highly dependent on the reaction conditions. A typical procedure involves refluxing a solution of the substrate with a stoichiometric amount of NBS in a suitable solvent. wikiwand.com The use of freshly recrystallized NBS can minimize side reactions. missouri.edu The reaction temperature is also a critical parameter, with elevated temperatures often required to initiate and sustain the radical chain reaction. commonorganicchemistry.com The concentration of NBS can also influence the reaction rate and selectivity. numberanalytics.com

For the synthesis of α-bromo-p-toluic acid, the bromination of p-toluic acid with NBS was found to proceed to completion within an hour in refluxing carbon tetrachloride. sci-hub.se In some cases, continuous flow processes have been developed to allow for better control over reaction parameters and to enable safer scale-up of these potentially hazardous reactions. researchgate.net

| Substrate | Reagent | Solvent | Conditions | Product | Yield | Reference |

| p-Toluic acid | NBS, Benzoyl Peroxide | Carbon Tetrachloride | Reflux, 1 hour | α-Bromo-p-toluic acid | Not Specified | sci-hub.se |

| 2-Heptene | NBS, Benzoyl Peroxide | Carbon Tetrachloride | Reflux, 2 hours | 4-Bromo-2-heptene | Not Specified | mychemblog.com |

| Methyl N,N-bis(tert-butoxycarbonyl) phenylalaninate | NBS | Not Specified | Continuous Flow, 7 min, 30°C | Brominated Intermediate | 96% Conversion | researchgate.net |

To initiate the free-radical chain reaction, a radical initiator is often employed. thermofisher.com Common initiators include peroxides, such as benzoyl peroxide (BPO), and azo compounds, like 2,2'-azobis(isobutyronitrile) (AIBN). mychemblog.comwikipedia.org These initiators decompose upon heating or irradiation to generate initial radicals, which then react to produce the bromine radicals necessary to start the chain reaction. mychemblog.comnumberanalytics.com The choice of initiator and its concentration can affect the reaction rate and efficiency. youtube.com For instance, the homolytic cleavage of the O-O bond in benzoyl peroxide upon heating generates phenyl radicals, which can then initiate the bromination process. rsc.org

| Initiator Type | Example | Decomposition Method | Reference |

| Peroxide | Benzoyl Peroxide (BPO) | Heat | mychemblog.comrsc.org |

| Azo Compound | 2,2'-azobis(isobutyronitrile) (AIBN) | Heat or UV light | wikipedia.orgyoutube.com |

In addition to thermal decomposition of initiators, photochemical activation is another effective method for initiating NBS bromination. numberanalytics.com Irradiation with light, often in the UV or visible range, can induce the homolytic cleavage of the N-Br bond in NBS to generate the necessary bromine radicals. numberanalytics.comnih.gov The wavelength of the light can be a critical factor, as the energy of the photons must be sufficient to break the relevant bonds. stackexchange.com

Recent studies have shown that visible light can be used to induce free-radical bromination with NBS, sometimes even without the need for a photocatalyst. researchgate.net In other cases, organic dyes like erythrosine B have been used as visible-light photoredox catalysts to activate NBS. acs.orgnih.gov This photocatalytic approach can enhance the electrophilicity of the bromine atom on NBS, leading to faster and more selective reactions. acs.org The choice of light source, such as blue, green, or red LEDs, can significantly impact the reaction yield, with the optimal wavelength depending on the absorption spectrum of the photocatalyst. acs.org

The choice of solvent plays a crucial role in determining the outcome of NBS bromination, influencing both regioselectivity and yield. organic-chemistry.orgmanac-inc.co.jp Non-polar solvents like carbon tetrachloride (CCl₄) are traditionally used for Wohl-Ziegler reactions because they favor the free-radical side-chain bromination pathway. mychemblog.comorganic-chemistry.org The poor solubility of NBS in CCl₄ is thought to be important for maintaining the low concentration of bromine necessary for selectivity. stackexchange.com

However, due to the toxicity and environmental concerns associated with CCl₄, alternative solvents have been investigated. organic-chemistry.org Dichloromethane has been shown to be a good replacement, in some cases leading to excellent selectivity. gla.ac.uk Acetonitrile (B52724) has also been used effectively. organic-chemistry.orgmdma.ch Interestingly, the use of polar solvents can shift the reaction mechanism from a radical pathway to an ionic one, leading to bromination of the aromatic ring instead of the side chain. mychemblog.com For example, using NBS in polar solvents like acetic acid or aqueous sulfuric acid can lead to electrophilic aromatic bromination. mychemblog.com More environmentally friendly options, such as supercritical carbon dioxide and even water, have also been explored as reaction media. researchgate.netnih.gov

| Solvent | Reaction Type Favored | Notes | Reference |

| Carbon Tetrachloride (CCl₄) | Free-radical side-chain bromination | Traditional solvent, but toxic. | mychemblog.comorganic-chemistry.org |

| Dichloromethane (CH₂Cl₂) | Free-radical side-chain bromination | Good alternative to CCl₄. | gla.ac.uk |

| Acetonitrile (CH₃CN) | Free-radical side-chain or Aromatic ring bromination | Can favor ionic process leading to ring bromination. | organic-chemistry.orgmdma.ch |

| Acetic Acid / Aqueous H₂SO₄ | Electrophilic aromatic bromination | Polar, acidic conditions favor ionic mechanism. | mychemblog.com |

| Water | Free-radical side-chain bromination | Environmentally benign alternative. | researchgate.net |

| Supercritical CO₂ | Free-radical side-chain bromination | Environmentally benign alternative. | nih.gov |

Alternative Brominating Reagents and Their Application Scope

While NBS is the most common reagent for benzylic bromination, other brominating agents can also be employed. These are often used to overcome specific challenges, such as improving selectivity or avoiding certain side reactions.

One such alternative is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). scientificupdate.com DBDMH, in the presence of a catalytic amount of ZrCl₄, has been shown to prevent the competing bromination of the aromatic ring that can sometimes occur with Brønsted acids. scientificupdate.com

Molecular bromine (Br₂) can also be used for side-chain bromination, particularly when the reaction is carried out in a non-polar solvent like carbon disulfide or carbon tetrachloride and initiated by light or heat. google.com However, controlling the reaction to achieve selective monobromination can be challenging. scientificupdate.com

Other N-bromo compounds, such as N-bromophthalimide, have also been investigated but are generally less reactive than NBS. manac-inc.co.jp For specific applications, other reagents like pyridinium (B92312) hydrobromide perbromide (PHP) and phenyltrimethylammonium (B184261) perbromide (PTAB) can be useful alternatives for α-bromination of ketones. commonorganicchemistry.com

Multi-Step Synthetic Approaches from Structurally Related Precursors

The construction of 2-bromomethyl-3-methoxybenzoic acid often relies on the modification of existing benzoic acid frameworks. These methods leverage common and well-established organic reactions to introduce the required bromomethyl and methoxy (B1213986) functionalities in a regioselective manner.

Derivatization of Methoxybenzoic Acid Analogs

A logical and frequently employed precursor for the synthesis of the target molecule is 2-methyl-3-methoxybenzoic acid. This approach focuses on the selective bromination of the benzylic methyl group.

The direct precursor, 2-methyl-3-methoxybenzoic acid, can be converted to this compound via a benzylic bromination reaction. This transformation is typically accomplished using N-bromosuccinimide (NBS) as the bromine source. youtube.comrsc.org The reaction is a free-radical process, which requires initiation by either UV light or a chemical radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide. rsc.orgresearchgate.net The reaction proceeds with high selectivity for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate. youtube.com Solvents like carbon tetrachloride (CCl4) or (trifluoromethyl)benzene are commonly used for this reaction. researchgate.netchemicalbook.com

A related strategy involves performing the bromination on the ester form, methyl 2-methyl-3-methoxybenzoate, which can be more soluble and less prone to side reactions involving the carboxylic acid group. chemicalbook.comgoogle.com The resulting methyl 2-(bromomethyl)-3-methoxybenzoate can then be hydrolyzed to the desired carboxylic acid.

Table 1: Conditions for Benzylic Bromination using NBS

| Starting Material | Reagents | Initiator | Solvent | Key Conditions | Product |

| 2-Methyl-3-nitrobenzoic acid methyl ester | N-Bromosuccinimide (NBS) | AIBN | Carbon tetrachloride | Reflux, overnight | Methyl 2-(bromomethyl)-3-nitrobenzoate |

| Alkylbenzenes | N-Bromosuccinimide (NBS) | Light (hν) | - | Low concentration of bromine radicals | Benzylic bromides |

| 4-Methylbenzoic acid | N-Bromosuccinimide (NBS) | Benzoyl peroxide | Chlorobenzene (B131634) | Reflux, 1 hour | 4-Bromomethylbenzoic acid |

This table presents representative conditions for benzylic bromination reactions. Actual conditions may vary based on the specific substrate and desired outcome.

Conversion of Other Substituted Benzoic Acids

An alternative synthetic route begins with other substituted benzoic acids, where a different functional group at the 2-position is converted into the bromomethyl group. A common precursor in this approach is 2-hydroxymethyl-3-methoxybenzoic acid.

This intermediate can be synthesized from 2-formyl-3-methoxybenzoic acid via reduction of the aldehyde using a reducing agent like sodium borohydride. Subsequently, the hydroxymethyl group can be converted to the target bromomethyl group. Standard reagents for this conversion include phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). commonorganicchemistry.com These reagents facilitate a nucleophilic substitution reaction, replacing the hydroxyl group with a bromide.

Strategies for Bromomethyl Group Installation via Non-Halogenative Routes

The conversion of a hydroxymethyl group to a bromomethyl group can also be achieved under milder, non-halogenative conditions, avoiding the direct use of corrosive reagents like HBr. The Appel reaction is a prime example of such a strategy. wikipedia.orgorganic-chemistry.org

In this reaction, the alcohol (2-hydroxymethyl-3-methoxybenzoic acid) is treated with triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). commonorganicchemistry.comresearchgate.netsciforum.net The reaction proceeds through the formation of an oxyphosphonium intermediate, which is then displaced by the bromide ion in an Sₙ2 reaction. wikipedia.orgorganic-chemistry.org This method is known for its mild conditions and high yields, though it generates triphenylphosphine oxide as a stoichiometric byproduct. wikipedia.org

Table 2: Reagents for the Conversion of Alcohols to Bromides

| Reaction Name | Reagent System | Key Features |

| Standard Bromination | PBr₃, SOBr₂ | Common, effective reagents for converting primary/secondary alcohols. |

| Appel Reaction | PPh₃ / CBr₄ | Mild, neutral conditions; Sₙ2 mechanism with inversion of stereochemistry. commonorganicchemistry.com |

| Modified Appel | PPh₃ / NBS | Can be performed under solvent-free, microwave irradiation conditions for high yields. researchgate.net |

This table summarizes common methods for converting alcohols to alkyl bromides, applicable to the synthesis of this compound from its hydroxymethyl precursor.

Esterification and Hydrolysis Processes in Synthesis of Acid and Esters

The synthesis of this compound and its esters often involves esterification and hydrolysis as key steps, either to protect the carboxylic acid functionality during other transformations or to liberate it as the final step.

Preparation of Methyl 2-Bromomethyl-3-methoxybenzoate and Related Esters

The ester, methyl 2-bromomethyl-3-methoxybenzoate, is a significant derivative and intermediate. nih.gov A highly efficient route to this ester involves the benzylic bromination of its precursor, methyl 2-methyl-3-methoxybenzoate. google.comgoogle.com This approach is often favored as it can lead to higher yields and easier purification compared to brominating the free acid. google.com The bromination is typically carried out with NBS and a radical initiator under illumination in solvents like ethyl acetate (B1210297) or chlorobenzene, yielding the product in high purity. google.com

Alternatively, the free acid, this compound, can be directly esterified. A standard method is the Fischer esterification, which involves reacting the acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. Another method involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with methanol.

The reverse reaction, the hydrolysis of the ester to the carboxylic acid, is readily accomplished. This is typically achieved by heating the ester with an aqueous base, such as sodium hydroxide (B78521), followed by acidification with a strong acid like HCl to precipitate the final product, this compound. chemicalbook.comchemspider.com

Hydrolysis of Esters to Obtain the Carboxylic Acid

The final step in many synthetic routes for obtaining carboxylic acids involves the hydrolysis of a corresponding ester. This transformation is a fundamental reaction in organic chemistry, applicable to the synthesis of this compound from its ester precursor, such as a methyl or ethyl ester. The process typically involves cleaving the ester bond (R-COOR') to form the carboxylic acid (R-COOH) and an alcohol (R'-OH).

This reaction can be carried out under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification):

A common and often preferred method is saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This process is effectively irreversible as the final step involves an acid-base reaction between the carboxylic acid and the alkoxide, forming a carboxylate salt.

A subsequent acidification step is required to protonate the carboxylate salt and yield the final carboxylic acid. For instance, adding a strong acid like hydrochloric acid (HCl) after the initial hydrolysis will precipitate the desired carboxylic acid. chemspider.com A general procedure involves heating the ester under reflux with a solution of NaOH in a mixed solvent system, such as methanol and water, for several hours. chemspider.com After cooling, the reaction mixture is acidified to yield the carboxylic acid product, which can then be isolated by filtration. chemspider.com

Acid-Catalyzed Hydrolysis:

Alternatively, esters can be hydrolyzed under acidic conditions, typically by heating the ester in water with a strong acid catalyst (e.g., H₂SO₄ or HCl). This is an equilibrium process, and to drive the reaction to completion, it is often necessary to use a large excess of water.

The general mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

| Hydrolysis Method | Reagents | Conditions | Key Steps |

| Base-Catalyzed (Saponification) | Ester, NaOH or KOH, Water/Methanol | Heating under reflux | 1. Nucleophilic attack by OH⁻. 2. Formation of carboxylate salt. 3. Acidification with strong acid (e.g., HCl) to yield R-COOH. chemspider.com |

| Acid-Catalyzed | Ester, H₂O, Strong Acid Catalyst (e.g., H₂SO₄) | Heating, excess water | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Deprotonation to yield R-COOH. |

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly important in the synthesis of chemical compounds, aiming to reduce the environmental impact of chemical processes. Key considerations include the use of eco-friendly solvents, maximizing atom economy, and minimizing waste.

Development of Eco-Friendly Solvents and Reaction Media

The selection of solvents is a critical aspect of green chemistry, as they often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental hazards. In the synthesis of compounds like this compound, particularly in bromination steps, traditional solvents such as carbon tetrachloride (CCl₄) and other chlorinated solvents have been common. However, due to their toxicity and environmental impact, significant research has focused on developing safer alternatives.

Eco-friendly alternatives that are gaining traction include:

Water and Alcohols : For certain bromination reactions, water or alcohols can serve as effective solvents, eliminating the need for hazardous organic solvents. wordpress.com

Acetonitrile and Acetic Acid : For electrophilic brominations using reagents like N-bromosuccinimide (NBS), polar solvents like acetonitrile or acetic acid are often used. reddit.com While still organic solvents, they are generally considered less hazardous than chlorinated hydrocarbons.

Solvent-Free Reactions : The most environmentally benign approach is to eliminate the solvent entirely. ijisrt.com Solvent-free reactions can be conducted by heating the reactants together, sometimes under microwave irradiation, which can accelerate reaction rates and lead to high yields. researchgate.net Quaternary ammonium (B1175870) tribromides have been studied for brominations under solvent-free conditions. researchgate.net

The table below summarizes traditional versus greener solvent choices for bromination reactions, a key step in the potential synthesis of this compound.

| Reaction Type | Traditional Solvents | Greener Alternatives | Rationale for Change |

| Benzylic Bromination | Carbon Tetrachloride (CCl₄) | 1,2-Dichloroethane, Cyclohexane (B81311), Acetonitrile, Solvent-free conditions reddit.comresearchgate.net | CCl₄ is toxic and ozone-depleting. Alternatives are less hazardous or eliminate solvent use entirely. |

| Aromatic Bromination | Dichloromethane, Chloroform | Acetic Acid, Water, Alcohols wordpress.comreddit.com | Reduces reliance on chlorinated solvents, which are environmentally persistent and pose health risks. |

Atom Economy and Waste Minimization in Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. A high atom economy indicates that less waste is generated.

In the synthesis of brominated aromatic compounds, the choice of brominating agent is crucial for atom economy.

Elemental Bromine (Br₂) : While seemingly having a 100% atom economy in theory for addition reactions, in substitution reactions it generates hydrogen bromide (HBr) as a byproduct, reducing the atom economy. Furthermore, Br₂ is highly toxic, corrosive, and volatile, posing significant handling risks. wordpress.com

N-Bromosuccinimide (NBS) : NBS is a solid, making it easier and safer to handle than liquid bromine. wordpress.comcambridgescholars.com However, its use results in the formation of succinimide (B58015) as a byproduct. Since only one bromine atom from the NBS molecule is incorporated into the product, the atom economy is inherently lower compared to the ideal use of Br₂. wordpress.com

Another approach to improve efficiency and reduce waste is the in situ generation of the brominating agent. For example, a reagent prepared from a bromide and a bromate (B103136) can be acidified in situ to generate hypobromous acid (HOBr) as the reactive species. rsc.org This method can offer high bromine atom efficiency and avoids handling liquid bromine directly. rsc.org A patent for the synthesis of 2-bromo-5-methoxybenzoic acid describes a method using an alkali metal bromide and bromate in an organic acid solution, which highlights high selectivity and yield. google.com This approach minimizes complex reagents and can reduce waste streams, such as the phosphorus-containing wastewater generated from other methods. google.com

Minimizing waste also involves designing synthetic routes with fewer steps and avoiding the use of stoichiometric reagents that end up as waste products. The development of catalytic systems for bromination is an active area of research aimed at improving both selectivity and atom economy.

Reactivity and Transformational Chemistry of 2 Bromomethyl 3 Methoxybenzoic Acid

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The most prominent feature of 2-Bromomethyl-3-methoxybenzoic acid's reactivity is the benzylic bromide. The carbon-bromine bond is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is further enhanced by the stability of the potential benzylic carbocation intermediate, which is stabilized by resonance with the aromatic ring.

The reaction of this compound with oxygen-centered nucleophiles, such as alcohols and water, leads to the formation of ethers and alcohols, respectively.

In a reaction analogous to what would be expected with this compound, 4-bromomethyl-benzoic acid has been shown to react with a methanolic solution of potassium hydroxide (B78521) to yield 4-methoxymethylbenzoic acid. acs.org This suggests that alcoholysis of this compound with various alcohols would proceed readily to form the corresponding ether derivatives. The reaction likely proceeds through an SN2 mechanism, although an SN1 pathway could also be possible depending on the reaction conditions and the stability of the benzylic carbocation.

Hydrolysis, the reaction with water, is also an anticipated transformation. Due to the ortho positioning of the carboxylic acid and the bromomethyl group, an intramolecular reaction is highly probable. The initial hydrolysis would form the corresponding benzylic alcohol, which can then undergo a subsequent intramolecular esterification (lactonization) to yield a five-membered lactone, specifically an isobenzofuranone derivative. This type of cyclization is a known reaction pathway for 2-(halomethyl)benzoic acids. libretexts.org

Table 1: Expected Products from Reactions with Oxygen-Centered Nucleophiles

| Nucleophile | Reagent Example | Expected Product |

| Methanol (B129727) | Methanolic KOH | 2-(Methoxymethyl)-3-methoxybenzoic acid |

| Water | H₂O | 4-Methoxyisobenzofuran-1(3H)-one |

The electrophilic benzylic carbon of this compound is a prime target for nitrogen-centered nucleophiles, such as ammonia (B1221849) and primary or secondary amines. These amination reactions are fundamental in the synthesis of a wide array of nitrogen-containing compounds. The direct alkylation of amines with alkyl halides is a well-established method for forming carbon-nitrogen bonds. nih.gov

It is expected that this compound will react with amines to produce the corresponding N-substituted 2-amino-3-methoxybenzoic acid derivatives. The reaction would typically proceed via an SN2 mechanism. To prevent the hydrobromic acid byproduct from protonating the starting amine and rendering it non-nucleophilic, a base is often added to the reaction mixture. nih.gov

Table 2: Expected Products from Amination Reactions

| Nucleophile | Reagent Example | Expected Product |

| Ammonia | NH₃ | 2-(Aminomethyl)-3-methoxybenzoic acid |

| Primary Amine | R-NH₂ | 2-((Alkylamino)methyl)-3-methoxybenzoic acid |

| Secondary Amine | R₂NH | 2-((Dialkylamino)methyl)-3-methoxybenzoic acid |

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and the bromomethyl group of this compound can react with various carbon-centered nucleophiles.

Grignard reagents (R-MgX) are potent nucleophiles that can react with benzylic halides. However, a significant challenge in the reaction of a Grignard reagent with this compound is the presence of the acidic carboxylic acid proton. The Grignard reagent would be quenched by the carboxylic acid before it could react with the bromomethyl group. Therefore, protection of the carboxylic acid, for instance as an ester, would be necessary before introducing the Grignard reagent. Following protection, the Grignard reagent could then displace the bromide to form a new carbon-carbon bond.

Enolates, which are generated from carbonyl compounds by deprotonation, are another important class of carbon nucleophiles. Enolates can be alkylated by reactive electrophiles like benzyl (B1604629) bromide. acs.org Thus, after protection of the carboxylic acid, the resulting ester could be reacted with an enolate to form a new carbon-carbon bond at the benzylic position.

The bromomethyl group in this compound is a primary bromide, and the benzylic carbon is achiral. Therefore, direct nucleophilic substitution at this position will not lead to the formation of a stereocenter.

However, if a chiral nucleophile is used, a pair of diastereomers could be formed. Furthermore, if the substrate were modified to have a chiral center at the benzylic position (i.e., a secondary benzylic bromide), the stereochemical outcome of the nucleophilic substitution would become a critical consideration. Palladium-catalyzed cross-coupling reactions of secondary benzylic bromides have been reported to proceed with an inversion of configuration. wikipedia.org While this is a different reaction type, it highlights that stereochemical control at the benzylic position is an active area of research. For classical SN2 reactions, a complete inversion of stereochemistry at the benzylic carbon would be expected. In contrast, an SN1 reaction would likely lead to a racemic mixture of products.

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or its ester) and an organohalide or triflate. rsc.org While this reaction is most commonly used for the coupling of sp²-hybridized carbons (e.g., aryl or vinyl halides), there is growing evidence for its application with sp³-hybridized electrophiles, including benzylic halides.

Several studies have demonstrated the successful Suzuki-Miyaura cross-coupling of benzyl bromides with arylboronic acids to form diarylmethane derivatives. researchgate.netacs.org These reactions are typically carried out in the presence of a palladium catalyst, a suitable ligand, and a base.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Benzylic Bromides

| Catalyst | Ligand | Base | Solvent | Reference |

| Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | researchgate.net |

| PdCl₂ | None | - | Acetone/Water | acs.org |

| PdCl₂ | DPEPhos | NaHCO₃ | Ethanol |

The mechanism of the Suzuki-Miyaura coupling of a benzylic bromide is believed to follow the general catalytic cycle involving oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. libretexts.org It has been noted that the oxidative addition to benzylic halides proceeds with inversion of stereochemistry. rsc.org

Given these precedents, it is highly probable that this compound, after protection of the carboxylic acid group, could undergo Suzuki-Miyaura coupling with a variety of boronic acids or esters to generate a diverse library of 2-arylmethyl-3-methoxybenzoic acid derivatives. The presence of the methoxy (B1213986) group on the aromatic ring may influence the electronic properties of the system but is not expected to inhibit the coupling reaction.

Other Palladium-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira)

Beyond the Suzuki-Miyaura reaction, this compound is a viable substrate for other significant palladium-catalyzed transformations.

The Heck reaction , which couples an unsaturated halide with an alkene, offers a pathway to synthesize substituted alkenes. wikipedia.orgorganic-chemistry.org This reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle and is known for its excellent trans selectivity. wikipedia.orgorganic-chemistry.org The reaction conditions, including the choice of base, solvent, and ligand, are crucial for achieving high yields, and various modifications have been developed to improve its efficiency and applicability, such as performing the reaction in aqueous media or using phosphine-free catalyst systems. organic-chemistry.orgnih.gov

The Sonogashira coupling provides a direct method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper and is valued for its mild reaction conditions. wikipedia.orgresearchgate.net Copper-free variations of the Sonogashira coupling have also been developed to circumvent issues associated with the use of copper. beilstein-journals.orgnih.gov The reaction is widely used in the synthesis of complex molecules, including pharmaceuticals and natural products. beilstein-journals.org

Non-Palladium Catalyzed Cross-Coupling Methods

While palladium catalysis dominates the field of cross-coupling, alternative methods using other transition metals or even metal-free conditions are emerging. For instance, copper-catalyzed Ullmann-type reactions can be employed for the formation of carbon-oxygen bonds, which could be relevant for transformations involving the methoxy group or for coupling with phenolic partners. sciencemadness.org Lewis acid-mediated cross-coupling reactions represent another alternative, avoiding the need for a traditional base and expanding the scope to base-sensitive substrates. researchgate.net

Functional Group Transformations of the Carboxylic Acid Group

The carboxylic acid moiety of this compound offers a rich platform for a variety of functional group transformations, enabling the synthesis of a diverse range of derivatives.

Formation of Esters, Amides, and Acyl Halides

The conversion of the carboxylic acid to other functional groups is a fundamental aspect of its synthetic utility.

Esters: Esterification is a common transformation, often achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using coupling agents. A study on the esterification of benzoic acid derivatives using N-bromosuccinimide (NBS) as a catalyst under mild conditions demonstrates a viable method. mdpi.com For instance, the reaction of 3-methoxybenzoic acid with methanol in the presence of NBS yields methyl 3-methoxybenzoate. mdpi.com Similar methods can be applied to this compound.

Amides: Amide bond formation is crucial in medicinal chemistry and materials science. Direct amidation of carboxylic acids with amines can be achieved using various coupling agents or through boric acid catalysis, which offers a greener alternative. orgsyn.org

Acyl Halides: The carboxylic acid can be converted to the more reactive acyl halide, typically an acyl chloride, which serves as a versatile intermediate. wikipedia.org Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus trichloride (B1173362) (PCl₃). wikipedia.org The resulting acyl halide can then readily react with nucleophiles to form esters, amides, and other derivatives. wikipedia.orgprepchem.com

Reduction to Alcohol and Further Derivatization

Reduction of the carboxylic acid group provides access to the corresponding primary alcohol, (2-(bromomethyl)-3-methoxyphenyl)methanol. This transformation can be accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting alcohol can then be further derivatized. For example, it can undergo etherification or be oxidized to the corresponding aldehyde.

Decarboxylation Reactions (e.g., Halodecarboxylation)

Decarboxylation involves the removal of the carboxyl group, typically with its replacement by a hydrogen atom or, in the case of halodecarboxylation, a halogen. While direct decarboxylation of aromatic acids requires harsh conditions, the presence of activating groups can facilitate this transformation. For instance, the decarboxylation of 2,4-dimethoxybenzoic acid is known to be accelerated in acidic solutions. researchgate.net The mechanism is believed to involve protonation of the electron-rich ring, enabled by the stabilizing methoxy groups, which leads to the cleavage of the carbon-carbon bond to the carboxyl group. researchgate.net

Halodecarboxylation reactions represent a synthetically useful method for converting aromatic carboxylic acids into aryl halides. acs.org A classic example is the Hunsdiecker reaction, which involves the reaction of a silver salt of the carboxylic acid with bromine. nih.gov Modern variations of this transformation have been developed using other metals and halogen sources. For example, palladium-catalyzed halodecarboxylation of 2-methoxybenzoic acids has been achieved using copper(II) halides, proceeding through an aryl palladium complex. acs.orgnih.gov These methods provide a route to replace the carboxylic acid group with a halogen, a transformation that can be valuable in the synthesis of more complex molecules. The success of these reactions can, however, be influenced by factors such as the solvent, the presence of moisture, and, in some cases, light irradiation. acs.orgnih.gov

Electrophilic and Nucleophilic Aromatic Substitutions on the Ring

The benzene (B151609) ring of this compound is subject to both electrophilic and nucleophilic substitution, with the outcome being heavily dependent on the directing effects of the existing substituents.

Regioselectivity Influenced by Methoxy and Carboxylic Acid Groups

In electrophilic aromatic substitution (SEAr), the rate and regioselectivity of the reaction are dictated by the electronic properties of the substituents on the aromatic ring. wikipedia.org Substituents are broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.org

The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.orgyoutube.com Conversely, the carboxylic acid group (-COOH) is a deactivating group and a meta-director because it withdraws electron density from the ring. libretexts.orglibretexts.org The bromomethyl group (-CH₂Br) is generally considered to be a deactivating group due to the inductive effect of the bromine atom.

In this compound, these groups exert competing influences. The powerful ortho, para-directing effect of the methoxy group at position 3 would direct incoming electrophiles to positions 2, 4, and 6. However, position 2 is already substituted. The deactivating carboxylic acid at position 1 directs to position 5. Therefore, electrophilic substitution is most likely to occur at the positions activated by the methoxy group, primarily at the para position (position 6) and to a lesser extent the ortho position (position 4), which are not sterically hindered by the existing substituents.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

| -COOH | 1 | Deactivating | meta (to positions 3, 5) |

| -CH₂Br | 2 | Deactivating (Inductive) | ortho, para (weak) |

| -OCH₃ | 3 | Activating (Resonance) | ortho, para (to positions 2, 4, 6) |

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org In the case of this compound, direct SNAr on the ring is unlikely under standard conditions as it lacks a suitable leaving group (like a halogen) on the ring and sufficient activation from electron-withdrawing groups. However, substitution reactions involving the bromomethyl group are facile. More specialized SNAr reactions on methoxybenzoic acids have been demonstrated, for instance, the substitution of a fluoro or methoxy group ortho to the carboxylic acid can be achieved with organolithium or Grignard reagents. researchgate.net

Directed Ortho Metalation (DoM) Strategies with Methoxybenzoic Acid Scaffolds

Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve highly regioselective deprotonation and subsequent functionalization of an aromatic ring. organic-chemistry.orgwikipedia.org Both the carboxylic acid and methoxy groups can serve as effective DMGs.

In methoxybenzoic acid scaffolds, the choice of base and reaction conditions can selectively direct metalation to different positions. For example, treating unprotected 2-methoxybenzoic acid with s-BuLi/TMEDA at low temperatures results in deprotonation exclusively at the C6 position, ortho to the carboxylate. organic-chemistry.orgacs.org In contrast, using a base system like n-BuLi/t-BuOK can reverse this selectivity. organic-chemistry.orgacs.orgnih.gov This methodology allows for the one-pot preparation of a variety of substituted methoxybenzoic acids that are otherwise difficult to access. nih.gov

For this compound, the carboxylate group would be the most powerful directing group, likely directing metalation to the C6 position. This would form a lithiated intermediate that can then be quenched with various electrophiles to introduce a new substituent at the C6 position, further functionalizing the aromatic ring in a highly controlled manner.

Applications of 2 Bromomethyl 3 Methoxybenzoic Acid in Advanced Organic Synthesis

A Strategic Building Block for the Synthesis of Complex Natural Products

The intricate and diverse structures of natural products often present formidable challenges to synthetic chemists. The quest for efficient and elegant synthetic routes to these biologically active molecules has led to the identification of key building blocks that can be elaborated into complex frameworks. 2-Bromomethyl-3-methoxybenzoic acid serves as such a precursor, offering a convenient starting point for the assembly of challenging structural motifs found in nature.

Approaches to Bridged and Fused Ring Systems

Bridged and fused ring systems are common structural motifs in a vast number of biologically important natural products. nih.gov The construction of these three-dimensional architectures often requires innovative synthetic strategies. While specific examples detailing the direct use of this compound in the synthesis of bridged and fused ring systems are not extensively documented in readily available literature, its inherent reactivity suggests its potential utility in such endeavors.

The presence of both an electrophilic benzylic bromide and a nucleophilic carboxylate (or its activated form) within the same molecule sets the stage for intramolecular cyclization reactions. For instance, under appropriate conditions, the carboxylate could displace the bromide to form a lactone, a fundamental heterocyclic ring system. More complex transformations could involve the initial reaction of the carboxylic acid or the bromomethyl group with another bifunctional molecule, followed by an intramolecular reaction to forge the bridged or fused ring structure. The principles of intramolecular Diels-Alder reactions and other cycloaddition strategies are often employed for the synthesis of these complex systems. nih.govoregonstate.edu

| Reaction Type | Potential Application of this compound Derivative | Resulting Ring System |

| Intramolecular Alkylation | A derivative where the carboxylic acid is converted to a tethered nucleophile could attack the benzylic bromide. | Fused or Bridged Lactone/Lactam |

| Tandem Reaction | Reaction with a diene followed by an intramolecular Diels-Alder reaction. | Polycyclic Fused System |

Construction of Macrocyclic Structures

Macrocycles, large ring structures, are another important class of natural products and synthetic compounds with diverse applications. The synthesis of macrocycles often relies on high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. The bifunctional nature of this compound makes it a suitable precursor for macrocyclization reactions.

For example, the esterification of the carboxylic acid with a long-chain diol, followed by an intramolecular Williamson ether synthesis where the terminal alcohol displaces the benzylic bromide, would lead to the formation of a macrocyclic ether-ester. Similarly, amidation of the carboxylic acid with a long-chain diamine followed by intramolecular N-alkylation would yield a macrocyclic lactam. While a study on 4-(Bromomethyl)benzoic acid highlighted the potential for side products in certain ring-closing reactions, it also demonstrated the feasibility of using such building blocks in the synthesis of macrocyclic libraries. nih.gov

A Precursor in the Synthesis of Organic Materials and Polymers

The unique combination of functional groups in this compound also makes it an attractive starting material for the development of novel organic materials and polymers with tailored properties.

Monomer for Functionalized Polymers

The presence of both a polymerizable group (the carboxylic acid can be converted to an acrylate (B77674) or other polymerizable ester) and a functionalizable handle (the bromomethyl group) makes this compound a potential monomer for the synthesis of functionalized polymers. For instance, it could be incorporated into polyester (B1180765) chains through polycondensation reactions. The pendant bromomethyl groups along the polymer backbone could then be post-functionalized with various moieties to tune the polymer's properties for specific applications, such as drug delivery or sensor technology.

Synthesis of Ligands for Catalysis

The development of new ligands is crucial for advancing the field of catalysis. The structure of this compound allows for its elaboration into multidentate ligands for metal catalysts. The bromomethyl group can be readily converted to a phosphine (B1218219), amine, or thiol, which are common coordinating groups in catalysis. The carboxylic acid can either be part of the ligand backbone or be used to attach the ligand to a solid support. The methoxy (B1213986) group can sterically and electronically influence the catalytic center, potentially leading to improved activity and selectivity. The synthesis of ligands from brominated precursors is a common strategy in medicinal and materials chemistry. researchgate.net

| Ligand Type | Synthetic Transformation of this compound | Potential Catalytic Application |

| Phosphine Ligand | Reaction of the bromomethyl group with a phosphide (B1233454) source. | Cross-coupling reactions |

| Amine Ligand | Nucleophilic substitution of the bromide with an amine. | Asymmetric catalysis |

| Thiol Ligand | Conversion of the bromomethyl group to a thiol or thioether. | Various transition metal-catalyzed reactions |

An Intermediate in the Preparation of Diverse Organic Scaffolds for Chemical Research

Beyond its applications in the synthesis of specific target molecules, this compound serves as a versatile intermediate for the preparation of a wide range of organic scaffolds for chemical research. Its differential reactivity allows for a plethora of chemical transformations, providing access to novel molecular frameworks.

The bromomethyl group is a key functional handle that can participate in a variety of reactions, including:

Nucleophilic substitutions: with a wide range of nucleophiles such as amines, alcohols, thiols, and carbanions.

Wittig-type reactions: after conversion to the corresponding phosphonium (B103445) salt.

Grignard reagent formation: although the presence of the acidic proton of the carboxylic acid would need to be considered and protected.

The carboxylic acid group can be converted to:

Esters: by reaction with alcohols.

Amides: by reaction with amines.

Acid chlorides: which are highly reactive intermediates.

Alcohols: through reduction.

The aromatic ring itself can undergo further electrophilic substitution, although the existing substituents will direct the position of the incoming group. This rich chemical reactivity allows for the generation of libraries of diverse small molecules for screening in drug discovery and materials science. For instance, a related compound, 6-Amino-2-bromo-3-methoxybenzoic acid, is noted for its use as a building block in medicinal chemistry and materials science.

Synthesis of Polyfunctionalized Aromatic Compounds

The structure of this compound makes it an excellent starting material for the synthesis of polyfunctionalized aromatic compounds. The bromomethyl group (—CH₂Br) is a highly reactive site, susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of other functional groups, thereby creating more complex molecules.

For instance, the bromine atom can be readily displaced by various nucleophiles such as amines, alcohols, thiols, and cyanides, leading to the formation of aminomethyl, alkoxymethyl, thiomethyl, and cyanomethyl derivatives, respectively. Furthermore, the carboxylic acid and methoxy groups can influence or participate in subsequent reactions, enabling the construction of intricately substituted aromatic scaffolds. The process of benzylic bromination, often using N-bromosuccinimide (NBS), is a common method to generate the bromomethyl group on a precursor like 2-methyl-3-methoxybenzoic acid, highlighting the deliberate installation of this reactive handle for further diversification.

Pathways to Benzofuran (B130515) Moieties and Related Heterocycles

Benzofuran and its derivatives are significant heterocyclic compounds found in many natural products and pharmacologically active agents. This compound is a strategic precursor for synthesizing certain benzofuran structures. A plausible and efficient pathway involves an intramolecular cyclization reaction.

In this synthetic route, under basic conditions, the carboxylic acid group is deprotonated to form a carboxylate. This carboxylate can then act as an internal nucleophile, attacking the electrophilic carbon of the adjacent bromomethyl group. This intramolecular nucleophilic substitution results in the formation of a five-membered lactone ring fused to the benzene (B151609) ring, effectively constructing the core of a benzofuran-2(3H)-one derivative. The methoxy group at the 3-position of the original benzoic acid remains on the benzene ring of the resulting heterocycle. Such strategies are a cornerstone of heterocyclic chemistry, providing a direct method to build complex ring systems from appropriately functionalized linear precursors. The synthesis of various benzofuran derivatives often relies on the cyclization of substituted phenols or benzoic acids, confirming the utility of this approach. nih.govnih.govgoogle.comgoogle.commdpi.com

Generation of Intermediates for Protease-Activated Receptor (PAR) Antagonists

Protease-activated receptors (PARs) are a family of G protein-coupled receptors involved in various physiological and pathological processes, making them important drug targets. While substituted benzoic acid derivatives are a known class of compounds used in the synthesis of various receptor antagonists, a direct and documented synthetic route using this compound specifically for the generation of PAR antagonists is not extensively detailed in readily available scientific literature. nih.gov The development of PAR antagonists, such as Vorapaxar, often involves complex, multi-step syntheses starting from different precursors. nih.gov Although the functional groups on this compound make it a potential candidate for building blocks in medicinal chemistry, its specific application as a key intermediate for known PAR antagonists is not established.

Utilization in the Synthesis of Agrochemical and Dye Intermediates

A significant application of this compound is its role as a precursor in the synthesis of agrochemicals, particularly insecticides. It is a key intermediate in the production pathway of methoxyfenozide, a diacylhydrazine insecticide that acts as an insect growth regulator. google.comgoogle.com

While its role in agrochemical synthesis is clear, its application as an intermediate for dyes is not well-documented in the reviewed literature. However, related compounds like brominated anthraquinones are known for their use as colorants. mdpi.comnih.gov

Mechanistic Investigations and Theoretical Studies of 2 Bromomethyl 3 Methoxybenzoic Acid Transformations

Elucidation of Reaction Mechanisms for Bromination and Substitution

The transformation of 2-methyl-3-methoxybenzoic acid into its brominated derivative and the subsequent substitution reactions are governed by fundamental principles of organic reaction mechanisms. The presence of the methoxy (B1213986) and carboxylic acid groups on the benzene (B151609) ring, in addition to the reactive benzyzylic bromide, introduces electronic and steric factors that influence the course of these reactions.

Kinetic Studies of Side-Chain Bromination

The synthesis of 2-Bromomethyl-3-methoxybenzoic acid typically involves the side-chain bromination of 2-methyl-3-methoxybenzoic acid. This reaction is a classic example of a free-radical halogenation. nih.gov The mechanism proceeds via a chain reaction involving initiation, propagation, and termination steps.

Initiation: The reaction is typically initiated by the homolytic cleavage of a bromine molecule (Br₂) to form two bromine radicals (Br•). This can be achieved using UV light or a radical initiator like AIBN (azobisisobutyronitrile).

Propagation: A bromine radical then abstracts a hydrogen atom from the methyl group of 2-methyl-3-methoxybenzoic acid. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and hydrogen bromide (HBr). The stability of this benzylic radical is enhanced by the delocalization of the unpaired electron into the benzene ring. The benzylic radical then reacts with a molecule of Br₂ to form the product, this compound, and another bromine radical, which continues the chain reaction.

Termination: The chain reaction is terminated by the combination of any two radical species.

Investigations into Nucleophilic Substitution Pathways (S_N1, S_N2, S_NAr)

The benzylic bromide functionality in this compound makes it susceptible to nucleophilic substitution reactions. The operative pathway, whether S_N1, S_N2, or S_NAr, is dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the stability of the potential intermediates. ucalgary.ca

S_N2 Pathway: As a primary benzylic halide, this compound is expected to be reactive towards S_N2 substitution. ucalgary.ca In this concerted mechanism, the nucleophile attacks the electrophilic benzylic carbon from the backside, leading to the displacement of the bromide ion in a single step. The transition state is stabilized by the adjacent phenyl ring through π-orbital overlap, which accounts for the enhanced reactivity of benzylic halides in S_N2 reactions compared to simple primary alkyl halides. youtube.com The presence of the ortho-carboxylic acid and meta-methoxy groups could sterically hinder the backside attack to some extent, potentially slowing the reaction rate compared to unsubstituted benzyl (B1604629) bromide.

S_N1 Pathway: An S_N1 mechanism involves the formation of a carbocation intermediate. The benzylic carbocation that would be formed from this compound is stabilized by resonance with the benzene ring. brainly.comquora.comquora.com The methoxy group at the 3-position can further stabilize the positive charge through resonance. However, the electron-withdrawing carboxylic acid group at the 2-position would destabilize the carbocation. Therefore, the propensity for an S_N1 reaction will be a balance of these competing electronic effects. Generally, S_N1 reactions are favored by polar, protic solvents and weaker nucleophiles. masterorganicchemistry.com

S_NAr Pathway: Aromatic nucleophilic substitution (S_NAr) on the benzene ring itself is unlikely under typical nucleophilic substitution conditions for benzylic halides. S_NAr reactions generally require the presence of strong electron-withdrawing groups ortho or para to the leaving group (in this case, a hydrogen atom or the methoxy/carboxylic acid groups, which are not good leaving groups) and a very strong nucleophile. gla.ac.uk The primary reaction site for nucleophilic attack will be the benzylic carbon.

Given that this compound is a primary benzylic halide, the S_N2 pathway is the most probable mechanism for its nucleophilic substitution reactions, especially with strong nucleophiles in aprotic solvents. researchgate.net However, under conditions that favor carbocation formation (e.g., polar protic solvents), an S_N1 component cannot be entirely ruled out due to the resonance stabilization of the potential benzylic carbocation.

Mechanistic Insights into Cross-Coupling Reactions

Benzylic halides are known to participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. libretexts.orgwikipedia.orgyoutube.com While specific studies on this compound in this context are limited, the general mechanism for the Suzuki coupling of benzyl bromides can be applied.

The catalytic cycle typically involves three main steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent (e.g., a boronic acid) reacts with the Pd(II) complex in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.

The success of the Suzuki coupling of benzyl bromides can be influenced by factors such as the choice of palladium catalyst, ligands, base, and solvent. organic-chemistry.orgrsc.org For a substrate like this compound, the presence of the carboxylic acid and methoxy groups could potentially influence the reaction by coordinating with the palladium catalyst or affecting the solubility and stability of the reactants and intermediates.

Computational Chemistry Approaches to Understand Structure and Reactivity

Computational chemistry provides powerful tools to investigate the electronic structure, conformation, and reactivity of molecules like this compound, offering insights that complement experimental studies.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) is a widely used quantum chemical method to study the properties of organic molecules. For this compound, DFT calculations can be employed to:

Determine the optimized molecular geometry: This includes bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the most stable conformer.

Analyze the electronic structure: Calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can help to identify the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Generate electrostatic potential maps: These maps visualize the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the benzylic carbon would be expected to show a positive electrostatic potential, confirming its electrophilicity.

Perform conformational analysis: The molecule has several rotatable bonds (e.g., around the C-C bond of the carboxylic acid and the C-C bond of the bromomethyl group). DFT calculations can be used to map the potential energy surface as a function of these dihedral angles to identify the lowest energy conformers and the energy barriers between them.

While specific DFT studies on this compound are not prevalent, research on similar substituted benzoic acids has demonstrated the utility of these methods in understanding their structural and electronic properties. nih.gov

Prediction of Reaction Pathways and Transition States

A significant advantage of computational chemistry is its ability to model reaction pathways and characterize the structures and energies of transition states. rsc.org For the transformations of this compound, this can provide valuable mechanistic information.

Side-Chain Bromination: DFT calculations can be used to model the transition state for the hydrogen abstraction from the methyl group by a bromine radical. The calculated activation energy for this step would provide a quantitative measure of the reaction's feasibility.

Nucleophilic Substitution: The transition states for both S_N1 and S_N2 pathways can be located and their energies calculated. By comparing the activation barriers for the two pathways under different solvent conditions (using implicit or explicit solvent models), it is possible to predict which mechanism is more favorable. For the S_N2 reaction, the geometry of the transition state would reveal the extent of bond formation and bond breaking. For the S_N1 pathway, the stability of the benzylic carbocation intermediate can be assessed. Computational studies on the S_N2 reactions of benzyl halides have provided detailed insights into the nature of the benzylic effect. comporgchem.com

Cross-Coupling Reactions: The entire catalytic cycle of a cross-coupling reaction can be modeled using DFT. This includes the oxidative addition, transmetalation, and reductive elimination steps. Such calculations can help to understand the role of the ligands and base in the reaction and to predict the stereochemical outcome if a chiral center is involved.

In the absence of direct experimental data, theoretical predictions of reaction pathways and transition states for this compound, based on established computational methodologies, can offer a robust understanding of its chemical behavior.

Solvent Effects and Catalytic Cycle Modeling

The primary role of the solvent in the Wohl-Ziegler reaction is to dissolve the reactants while maintaining the very low concentration of bromine and hydrogen bromide necessary to favor the radical pathway over competing ionic pathways. wikipedia.org Carbon tetrachloride (CCl₄) has traditionally been the solvent of choice due to its inertness and inability to participate in the reaction. wikipedia.orggoogle.com However, due to its toxicity and environmental impact, alternative solvents have been investigated.

Acetonitrile (B52724) (CH₃CN) is a polar aprotic solvent that has been shown to have a dramatic effect on the reaction's selectivity. For electron-rich aromatic compounds, such as those containing methoxy groups, using NBS in acetonitrile can favor nuclear bromination over benzylic bromination. mdma.chresearchgate.net This is because polar solvents can facilitate the ionic pathway for electrophilic substitution on the activated aromatic ring. In contrast, nonpolar solvents like cyclohexane (B81311) or benzene are more likely to support the radical side-chain bromination. google.com

The modeling of the catalytic cycle for this transformation is centered on the Goldfinger mechanism for the Wohl-Ziegler reaction. wikipedia.org This model emphasizes that NBS does not directly act as the bromine donor in the radical chain. Instead, it serves to maintain the necessary low concentration of molecular bromine through its reaction with HBr generated during the propagation step. This prevents the accumulation of Br₂, which would otherwise lead to undesirable side reactions, such as addition to the aromatic ring. The efficiency of the catalytic cycle is therefore dependent on the solvent's ability to facilitate this delicate balance.

The following table summarizes the influence of different solvents on the selectivity of NBS bromination for aromatic compounds with benzylic protons.

| Solvent | Polarity | Typical Outcome with NBS | Rationale |

| Carbon Tetrachloride (CCl₄) | Nonpolar | Predominantly Benzylic Bromination wikipedia.org | Favors the free radical chain mechanism and minimizes ionic side reactions. |

| Acetonitrile (CH₃CN) | Polar Aprotic | Can favor Nuclear Bromination mdma.chresearchgate.net | The polar nature of the solvent can stabilize ionic intermediates, promoting electrophilic aromatic substitution on activated rings. |

| Benzene | Nonpolar | Benzylic Bromination, but slower than CCl₄ google.com | Supports the radical pathway, though reaction rates may be affected. |

| Dimethylformamide (DMF) | Polar Aprotic | Can lead to high para-selectivity in Nuclear Bromination wikipedia.org | Similar to acetonitrile, it can promote the ionic pathway for electrophilic attack on the aromatic ring. |

| Cyclohexane | Nonpolar | Benzylic Bromination google.com | An effective nonpolar medium for the radical reaction. |

Isotopic Labeling for Mechanistic Elucidation and Pathway Tracing

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms through a transformation and by probing for kinetic isotope effects. While specific isotopic labeling studies on the transformation of this compound have not been documented in available literature, the principles can be applied to understand key mechanistic questions of the underlying Wohl-Ziegler reaction.

One of the primary applications would be to determine if the abstraction of the benzylic hydrogen is the rate-determining step of the reaction. This can be achieved by synthesizing the starting material, 2-methyl-3-methoxybenzoic acid, with deuterium (B1214612) atoms replacing the hydrogen atoms on the methyl group (i.e., 2-(trideuteriomethyl)-3-methoxybenzoic acid). The rates of bromination for the deuterated and non-deuterated compounds would then be compared. A significant primary kinetic isotope effect (kH/kD > 1) would indicate that the C-H (or C-D) bond is broken in the rate-determining step, providing strong evidence for the proposed radical abstraction mechanism.

Furthermore, isotopic labeling could be used to trace the origin of the bromine atom in the final product. For instance, by using N-bromosuccinimide labeled with a bromine isotope (e.g., ⁸¹Br), it would be possible to confirm that the bromine atom is transferred from the NBS-derived bromine molecule to the benzylic radical.

While not directly related to the bromination mechanism, the synthesis of isotopically labeled methoxybenzoic acids, such as p-methoxybenzoic acid labeled with ¹³C or deuterium in the methoxy group, has been reported. researchgate.net These methods, which often involve the reaction of a hydroxybenzoic acid precursor with an isotopically labeled methylating agent like ¹³CH₃I or CD₃I, demonstrate the feasibility of introducing isotopic labels into specific positions of the molecule. researchgate.net This capability is essential for any detailed mechanistic study requiring the tracing of specific atoms.

Future Research Directions and Unexplored Avenues for 2 Bromomethyl 3 Methoxybenzoic Acid

Development of Novel Catalytic Systems for Selective Functionalization

The selective functionalization of the C(sp³)–Br bond in the bromomethyl group and the C(sp²)–H bonds on the aromatic ring of 2-Bromomethyl-3-methoxybenzoic acid presents a significant area for future research. The development of novel catalytic systems is paramount to achieving high selectivity and efficiency in these transformations.

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgwikipedia.org Future research could focus on developing palladium catalysts with tailored ligands to selectively activate the C(sp³)–Br bond for cross-coupling reactions with a wide range of organometallic reagents, such as organoboronates (Suzuki coupling), organotins (Stille coupling), and terminal alkynes (Sonogashira coupling). libretexts.org The challenge lies in preventing competitive reactions at the carboxylic acid group or the aromatic C-H bonds. The use of bulky, electron-rich phosphine (B1218219) ligands, such as BrettPhos and RuPhos, has shown promise in facilitating challenging C-N cross-coupling reactions and could be adapted for this purpose. rsc.org Furthermore, the selective coupling of the C(sp²)–Br bond in dihalogenated hydrocarbons has been achieved using specific palladium-ligand systems, suggesting that similar selectivity could be attained for the C(sp³)–Br bond in this compound with appropriate catalyst design. nih.gov

Recent advances in C–H activation and functionalization offer another exciting frontier. biorxiv.orgbiorxiv.org Research into rhodium(II) or iron-based catalysts could enable the direct and regioselective functionalization of the aromatic C-H bonds of this compound, providing access to a diverse array of substituted derivatives that are currently difficult to synthesize. nih.gov The development of catalysts that can differentiate between the various C-H bonds on the aromatic ring based on their electronic and steric environments would be a significant breakthrough.

| Catalytic System | Potential Application for this compound | Key Challenges |

| Palladium with tailored phosphine ligands | Selective cross-coupling at the C(sp³)–Br bond | - Preventing side reactions at the carboxylic acid and C-H bonds. - Ensuring high catalytic activity and turnover numbers. |

| Rhodium(II) and Iron-based catalysts | Regioselective C-H functionalization of the aromatic ring | - Achieving high regioselectivity. - Catalyst stability and lifetime. |

| Dual catalytic systems | Concurrent functionalization of both the bromomethyl and carboxylic acid groups | - Catalyst compatibility. - Controlling the sequence of reactivity. |

Exploration of Sustainable and Biocatalytic Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research should prioritize the development of sustainable and biocatalytic methods for the synthesis and derivatization of this compound.

Biocatalysis, utilizing enzymes to perform chemical transformations, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. rsc.org Flavin-dependent halogenases (FDHs) are enzymes that can catalyze the site-selective halogenation of aromatic compounds. nih.gov Research into engineering FDHs or discovering new ones could lead to a biocatalytic route for the bromination of 3-methoxybenzoic acid to produce the target compound, avoiding the use of harsh brominating agents. Furthermore, Fe(II)/αKG-dependent halogenases have demonstrated the ability to perform selective C-H activation and halogenation, which could be harnessed for the synthesis of this compound or its derivatives. biorxiv.orgbiorxiv.org Lipases are another class of enzymes that have shown versatility in organic synthesis, including the functionalization of amines and alcohols. acs.org Their application in the selective transformation of the carboxylic acid or a hydroxylated derivative of this compound could provide environmentally benign synthetic pathways.

The development of synthetic routes that utilize renewable starting materials and minimize waste is another important avenue. For instance, exploring pathways that start from bio-based feedstocks and employ catalytic reactions in green solvents would significantly improve the sustainability profile of this compound.

| Sustainable Approach | Potential Application | Key Research Focus |

| Biocatalytic Halogenation | Synthesis of this compound from 3-methoxybenzoic acid | - Engineering of flavin-dependent halogenases for specific substrate recognition. - Discovery of novel halogenating enzymes. |

| Lipase-catalyzed transformations | Selective esterification or amidation of the carboxylic acid group | - Exploring the substrate scope of various lipases. - Optimization of reaction conditions for high conversion and selectivity. |

| Green Chemistry Metrics | Overall synthesis and derivatization pathways | - Use of renewable feedstocks. - Minimization of waste generation through atom-economical reactions. |

Integration with Continuous Flow Chemistry and Automation in Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as enhanced safety, improved heat and mass transfer, and facile scalability. rsc.orgacs.orgmdpi.comucd.ie The integration of continuous flow processes and automation in the synthesis and derivatization of this compound is a promising area for future research.

Multi-step continuous flow synthesis, where sequential reactions are performed in a continuous stream without the isolation of intermediates, could streamline the production of derivatives of this compound. acs.orgresearchgate.netucd.ie For example, a flow process could be designed for the initial bromomethylation reaction followed by an in-line cross-coupling reaction to introduce a new functional group. manac-inc.co.jpgoogle.com This approach would reduce reaction times, improve yields, and minimize manual handling of potentially hazardous intermediates. The development of automated synthesis platforms, which can perform a series of reactions in a programmed sequence, would further accelerate the discovery of new derivatives and the optimization of reaction conditions. chemspeed.comemolecules.comnus.edu.sgchemspeed.comresearchgate.netrsc.org

The use of microreactors in flow chemistry allows for precise control over reaction parameters, which is particularly beneficial for highly exothermic or fast reactions. nih.gov This technology could be applied to the bromomethylation step, which often requires careful temperature control. manac-inc.co.jp Furthermore, the integration of in-line analytical techniques, such as spectroscopy and chromatography, would enable real-time monitoring and optimization of the reaction process. ucd.ie

| Technology | Application in this compound Synthesis | Potential Benefits |

| Continuous Flow Chemistry | Multi-step synthesis of derivatives | - Improved safety and scalability. - Reduced reaction times and waste. |

| Automated Synthesis Platforms | High-throughput screening of reaction conditions and synthesis of compound libraries | - Accelerated discovery of new derivatives. - Efficient process optimization. |

| Microreactor Technology | Precise control over reaction parameters | - Enhanced safety for hazardous reactions. - Improved reaction efficiency and selectivity. |

Discovery of New Transformational Chemistry Enabled by the Bromomethyl and Carboxylic Acid Functionalities

The dual reactivity of the bromomethyl and carboxylic acid groups in this compound provides a platform for the discovery of novel chemical transformations and the synthesis of complex molecular architectures.

The bromomethyl group is a versatile handle for a variety of nucleophilic substitution reactions. scispace.comsemanticscholar.org Future research could explore its use in the synthesis of novel heterocyclic compounds through intramolecular cyclization reactions. For example, by introducing a nucleophilic group at a suitable position on a molecule attached to the bromomethyl group, new ring systems could be constructed. The radical nature of benzylic C-H bonds also suggests that radical-mediated transformations of the bromomethyl group could lead to new synthetic pathways. libretexts.org

The carboxylic acid group can be transformed into a wide range of other functional groups, such as esters, amides, and acid chlorides. fiveable.meopenstax.orglibretexts.orgmsu.eduwikipedia.org Decarboxylative cross-coupling reactions have emerged as a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds, where the carboxylic acid acts as a traceless directing group. acs.org Applying these methods to this compound could enable the introduction of various substituents at the 2-position of the benzene (B151609) ring after the bromomethyl group has been utilized in a prior transformation. Furthermore, the development of novel reactions that involve the simultaneous participation of both the bromomethyl and carboxylic acid groups could lead to the efficient synthesis of highly functionalized and structurally complex molecules.

| Functional Group | Potential New Transformations | Resulting Molecular Scaffolds |

| Bromomethyl Group | Intramolecular cyclization reactions | Novel heterocyclic compounds |

| Radical-mediated transformations | Functionalized benzylic systems | |

| Carboxylic Acid Group | Decarboxylative cross-coupling reactions | Arylated and heteroarylated derivatives |

| Both Groups Simultaneously | Tandem or cascade reactions | Complex polycyclic and spirocyclic systems |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Bromomethyl-3-methoxybenzoic acid to achieve high yield and purity?

- Methodological Answer : The synthesis typically involves bromination of a methoxybenzoic acid precursor. A common approach uses brominating agents (e.g., Br₂ or NBS) in the presence of catalysts like FeBr₃ under controlled temperatures (e.g., 0–25°C). For example, flow chemistry techniques (as applied to similar brominated benzoic acids) can enhance selectivity and yield by maintaining precise reaction parameters (e.g., residence time, temperature gradients) . Purification via recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product with >95% purity.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :